molecular formula C22H21ClN2OS B2781776 (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione CAS No. 391890-82-7

(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2781776
CAS No.: 391890-82-7
M. Wt: 396.93
InChI Key: PZUXXURKBVGZGJ-UHFFFAOYSA-N
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Description

(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of furan, piperazine, and methanethione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Synthesis of the piperazine derivative: The piperazine ring can be synthesized through a nucleophilic substitution reaction.

    Coupling of the furan and piperazine derivatives: This step often involves a condensation reaction under controlled temperature and pH conditions.

    Introduction of the methanethione group: This can be achieved through a thiolation reaction using reagents such as thiourea or carbon disulfide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Furanones, sulfoxides.

    Reduction products: Methanethiol derivatives.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Research: Used as a probe to study enzyme mechanisms and receptor binding.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostics: Utilized in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    DNA/RNA interaction: Intercalating into nucleic acids and affecting transcription or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
  • (5-(3-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
  • (5-(3-Chlorophenyl)furan-2-yl)(4-(phenyl)piperazin-1-yl)methanethione

Uniqueness

  • Structural Features : The presence of the 3-chlorophenyl and o-tolyl groups provides unique steric and electronic properties.
  • Reactivity : The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules.
  • Applications : Its unique structure may offer advantages in specific applications such as targeted drug design or material synthesis.

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-16-5-2-3-8-19(16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXXURKBVGZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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